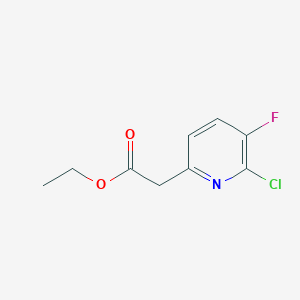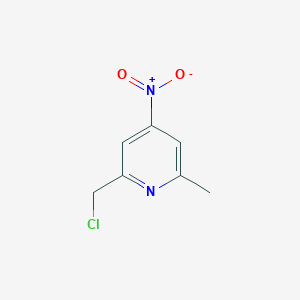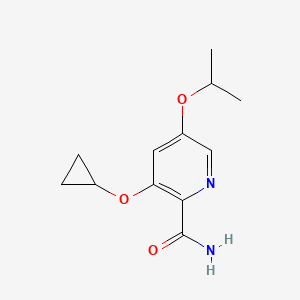![molecular formula C9H7ClF3NO B14853510 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound also contains a trifluoromethyl group but differs in the position of the functional groups on the pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the ethanone group, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C9H7ClF3NO |
|---|---|
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)6-2-7(4-10)14-8(3-6)9(11,12)13/h2-3H,4H2,1H3 |
Clé InChI |
QNWLRRMUBHFFMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)


![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)




